molecular formula C20H23NO5 B5358094 methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate

methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate

Cat. No. B5358094
M. Wt: 357.4 g/mol
InChI Key: DJHKXIDQDIXHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate, also known as MPMP, is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used in the development of new drugs and as a chemical probe for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. This compound may also act by scavenging free radicals, which can cause damage to cells and contribute to the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects that make it a promising compound for scientific research. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may make it less accessible to some researchers. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Future Directions

There are several future directions for research on methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate. One area of interest is the development of new drugs based on the structure of this compound. This compound may also be useful in the development of new chemical probes for studying protein-protein interactions. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of methyl 2-{[(3-methoxy-4-propoxyphenyl)acetyl]amino}benzoate involves the reaction of 3-methoxy-4-propoxybenzoyl chloride with methyl anthranilate in the presence of a base. The resulting product is then purified through column chromatography. This method yields a high purity product, making it suitable for scientific research.

properties

IUPAC Name

methyl 2-[[2-(3-methoxy-4-propoxyphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-11-26-17-10-9-14(12-18(17)24-2)13-19(22)21-16-8-6-5-7-15(16)20(23)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHKXIDQDIXHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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